

Application Notes and Protocols: T20-M (Enfuvirtide) Solution Preparation and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T20-M, widely known as Enfuvirtide (brand name Fuzeon®), is a synthetic 36-amino acid peptide that functions as an HIV fusion inhibitor. It represents the first in its class of antiretroviral drugs, acting extracellularly to prevent the virus from entering host CD4 cells. Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, which inhibits the conformational changes required for the fusion of the viral and cellular membranes.[1] Given its peptide nature and parenteral administration, proper solution preparation and understanding its stability are critical for ensuring its therapeutic efficacy and safety.

These application notes provide detailed protocols for the preparation of Enfuvirtide solutions, summarize its stability under various conditions, and outline analytical methods for its assessment.

Data Presentation: Solution Stability

The stability of reconstituted Enfuvirtide solution is influenced by temperature, light, and storage duration. The following tables summarize the available quantitative data on its stability.

Table 1: Stability of Reconstituted Enfuvirtide Solution (90 mg/mL) at Various Temperatures



Temperature	Storage Duration	Remaining Enfuvirtide (%)	Reference
2-8°C (36-46°F)	24 hours	>90%	[2]
Room Temperature (20-25°C)	Unspecified	Less stable than refrigerated	[3]
37°C	24 hours	<85% (in PBS, exposed to light)	[3]
Frozen	Not Recommended	Potential for physical and chemical alteration	[4]

Table 2: Influence of Light on the Stability of Enfuvirtide Solution (10 μg/mL in PBS) at 37°C

Condition	Storage Duration	Remaining Enfuvirtide (%)	Reference
Exposed to Light	24 hours	<85%	[3]
Protected from Light (Aluminum Foil)	24 hours	Significantly higher than light-exposed	[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Enfuvirtide Powder

This protocol describes the standard procedure for reconstituting lyophilized Enfuvirtide for laboratory use.

Materials:

- Vial of lyophilized Enfuvirtide (108 mg)
- 1.1 mL of Sterile Water for Injection (provided with the commercial kit)



- Sterile syringes (3 mL and 1 mL)
- Alcohol wipes

Procedure:

- Ensure all materials are at room temperature.
- Remove the cap from the Enfuvirtide vial and the Sterile Water for Injection vial.
- Wipe the rubber stoppers of both vials with an alcohol wipe.
- Using the 3 mL sterile syringe, draw up 1.1 mL of Sterile Water for Injection.
- Slowly inject the 1.1 mL of Sterile Water for Injection into the Enfuvirtide vial, directing the stream of water against the side of the vial to minimize foaming.
- Do not shake the vial. Gently tap the vial with a fingertip for about 10 seconds to start the dissolution process.
- Gently roll the vial between the palms of your hands to aid dissolution. Avoid vigorous shaking to prevent foaming and potential degradation of the peptide.
- Allow the vial to stand until the powder is completely dissolved. This may take up to 45 minutes.
- The final reconstituted solution should be clear, colorless, and free of particulate matter. The final concentration will be approximately 90 mg/mL.[5]
- If not used immediately, store the reconstituted solution in the original vial in a refrigerator at 2-8°C (36-46°F) and use within 24 hours.[2] Before use, allow the refrigerated solution to return to room temperature.[4]

Protocol 2: Stability Testing of Reconstituted Enfuvirtide Solution

This protocol outlines a general procedure for assessing the stability of a prepared Enfuvirtide solution using High-Performance Liquid Chromatography (HPLC).



Materials:

- Reconstituted Enfuvirtide solution (prepared as in Protocol 1)
- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 column
- Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer like phosphate or formic acid)
- Temperature-controlled chambers/incubators
- Light-protected (amber) and clear vials

Procedure:

- Sample Preparation: Aliquot the freshly reconstituted Enfuvirtide solution into different sets of vials (clear and light-protected) for storage under various conditions.
- Storage Conditions:
 - Temperature: Store vials at different temperatures, for example, 2-8°C, room temperature (20-25°C), and an elevated temperature (e.g., 37°C or 40°C).
 - Light Exposure: For each temperature, store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil or in amber vials).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- HPLC Analysis:
 - Dilute the withdrawn samples to a suitable concentration for HPLC analysis.
 - Inject the samples into the HPLC system.
 - Monitor the peak area of the intact Enfuvirtide peak.



- The percentage of remaining Enfuvirtide can be calculated by comparing the peak area at each time point to the peak area at time zero.
- Data Analysis: Plot the percentage of remaining Enfuvirtide against time for each storage condition to determine the degradation kinetics.

Protocol 3: Forced Degradation Study of Enfuvirtide

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials:

- · Enfuvirtide solution
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- · Temperature-controlled water bath or oven
- Photostability chamber
- HPLC-MS system for analysis

Procedure:

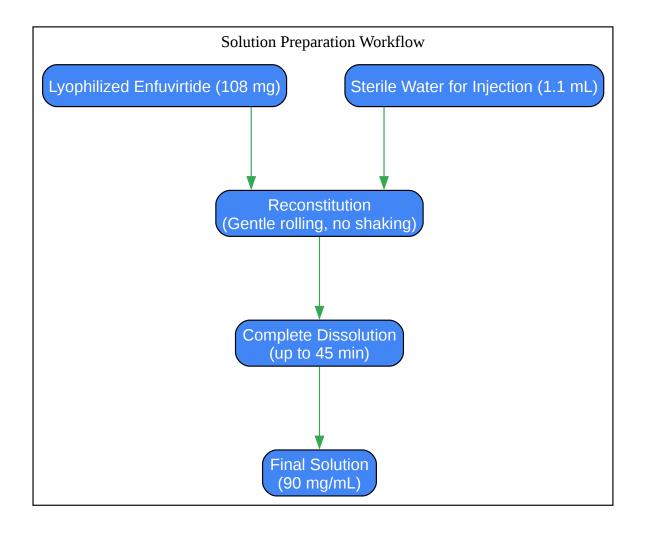
- Acid Hydrolysis: Mix the Enfuvirtide solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Mix the Enfuvirtide solution with an equal volume of NaOH solution.
 Incubate at a controlled temperature for a specified period. Neutralize the solution before analysis.



- Oxidative Degradation: Mix the Enfuvirtide solution with an equal volume of H₂O₂ solution.
 Keep at room temperature for a specified period.
- Thermal Degradation: Heat the Enfuvirtide solution at a high temperature (e.g., 70-80°C) for a specified period.
- Photodegradation: Expose the Enfuvirtide solution to light in a photostability chamber according to ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS
 method to separate and identify the degradation products. One known metabolite is a
 deaminated form of the parent drug, referred to as M-20.[6]

Mandatory Visualizations

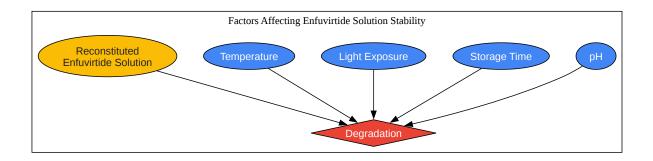




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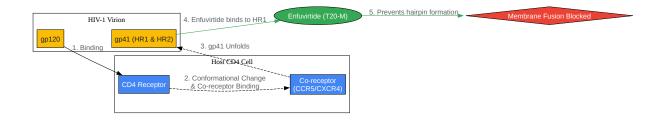
Caption: Workflow for the reconstitution of lyophilized Enfuvirtide powder.





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Caption: Key factors influencing the stability of reconstituted Enfuvirtide solution.



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Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.



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